3-((4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-indole
Description
Properties
IUPAC Name |
3-[[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-26-17-6-8-18(9-7-17)27(24,25)23-12-10-22(11-13-23)15-16-14-21-20-5-3-2-4-19(16)20/h2-9,14,21H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMBFAUMYFIIJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-indole is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H23N3O3S, with a molecular weight of 385.5 g/mol. The compound features a piperazine ring, a methoxyphenyl group, and a sulfonyl moiety, which contribute to its biological properties and interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. The presence of the sulfonyl group enhances its reactivity, allowing it to modulate biological pathways effectively.
Key Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing neurotransmitter signaling pathways.
- Enzyme Inhibition : It has shown potential in inhibiting enzymes associated with disease processes, which can lead to therapeutic effects in conditions like cancer and neurodegenerative diseases .
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines, such as MCF cells, with IC50 values indicating effective cytotoxicity . Additionally, animal studies have shown tumor growth suppression in models treated with this compound.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays against various bacterial strains revealed significant inhibitory effects, suggesting its potential use as an antibacterial agent. For instance, derivatives of piperazine compounds have been reported to exhibit strong activity against Gram-positive and Gram-negative bacteria .
Comparative Analysis
To better understand the effectiveness of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Structure | Anticancer Activity (IC50) | Antimicrobial Activity |
|---|---|---|---|
| 3-((4-(4-Methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-indole | Structure | 25.72 μM (MCF cells) | Active against E. coli |
| 4-(1H-benzo[d]imidazol-2-yl)-N-(2-fluoroethyl)-N-methylaniline | Structure | 45.2 μM (U87 glioblastoma) | Moderate activity |
| 4-(4-Methoxyphenyl)piperazine | Structure | Not reported | Active against S. aureus |
Study 1: Anticancer Efficacy
A study by Ribeiro Morais et al. evaluated the anticancer effects of various piperazine derivatives including 3-((4-(4-Methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-indole. The results indicated that this compound significantly reduced tumor size in vivo while promoting apoptosis in cultured cancer cells .
Study 2: Antimicrobial Properties
In a comparative study on antimicrobial efficacy, the compound was tested against multiple bacterial strains using the agar disc diffusion method. It demonstrated effective inhibition against common pathogens like Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent for infections .
Scientific Research Applications
Structural Properties
- Molecular Formula : C20H23N3O3S
- Molecular Weight : 385.5 g/mol
- IUPAC Name : 3-[[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methyl]-1H-indole
- Purity : Typically around 95% .
Pharmacological Studies
The compound is primarily studied for its pharmacological properties. It has been investigated for potential roles in:
- Antidepressant Activity : Due to its piperazine moiety, it may exhibit serotonin receptor modulation, which is crucial in developing antidepressants.
- Anticancer Properties : Initial studies suggest that the indole structure could contribute to anticancer activity by inhibiting tumor growth and inducing apoptosis in cancer cells.
Neuropharmacology
Research indicates that compounds with similar structures can affect neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating neurological disorders such as:
- Anxiety Disorders
- Schizophrenia
Chemical Biology
The compound's sulfonamide group may facilitate interactions with various biological targets, making it a candidate for:
- Bioconjugation Studies : It can be used to develop targeted drug delivery systems by conjugating with other biomolecules.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related indole-piperazine derivatives, focusing on physicochemical properties, synthetic yields, and pharmacological implications.
Key Observations
Structural Variations: The target compound’s 4-methoxyphenylsulfonyl group distinguishes it from analogs with non-sulfonylated aryl (e.g., 3b, ) or alkyl substituents (e.g., 3c, 3d) .
Physicochemical Properties: The sulfonyl group increases molecular weight (~355 vs. 291–321 g/mol for non-sulfonylated analogs) and may elevate melting points due to stronger intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) . Substituent position affects properties: 3d (4-methylphenyl, mp 168.2°C) has a higher melting point than 3c (2-methylphenyl, mp 89.9°C), highlighting the role of para-substitution in crystal packing .
Synthetic Considerations :
- Sulfonylation steps (required for the target compound) often involve harsher conditions (e.g., sulfonyl chlorides), which may reduce yields compared to simpler alkylation or arylation reactions (e.g., 3k: 75% yield without sulfonyl) .
Table 2: Pharmacological Relevance of Structural Motifs
Key Observations
- The piperazine-indole core is a hallmark of dopamine D4 receptor ligands (e.g., L-750,667), suggesting the target compound may share this activity .
- The 4-methoxyphenylsulfonyl group could improve selectivity over D2/D3 receptors by introducing steric and electronic effects distinct from simpler aryl groups .
- Sulfonylated analogs (e.g., ) may exhibit enhanced solubility in polar solvents (e.g., DMSO), aiding in vitro assays .
Q & A
Q. What are the common synthetic routes for preparing 3-((4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-indole, and what are the critical reaction parameters?
Methodological Answer: The synthesis typically involves:
Sulfonylation of Piperazine : Reacting piperazine with 4-methoxyphenylsulfonyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) .
N-Alkylation : Introducing the indole moiety via nucleophilic substitution or Mannich reaction. For example, coupling the sulfonylpiperazine intermediate with 1H-indole-3-carbaldehyde using a reducing agent like NaBH₄ .
Q. Critical Parameters :
- Temperature : Reactions often proceed at 60–80°C for sulfonylation .
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .
Q. Table 1: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonylation | 4-Methoxyphenylsulfonyl chloride, K₂CO₃, DMF | 71–85 | |
| N-Alkylation | 1H-Indole-3-carbaldehyde, NaBH₄, MeOH | 44–59 |
Q. How is the molecular structure of this compound confirmed, and what spectroscopic methods are typically employed?
Methodological Answer: Structural confirmation relies on:
Spectroscopy :
- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.8–7.5 ppm), sulfonyl-linked piperazine (δ 3.1–3.5 ppm), and methoxy groups (δ 3.8 ppm) .
- IR : Sulfonyl S=O stretches appear at 1150–1300 cm⁻¹ .
X-ray Crystallography : Resolves piperazine chair conformations and hydrogen-bonding networks (e.g., C-H···O interactions) .
Q. Table 2: Key Spectroscopic Data
| Technique | Diagnostic Features | Reference |
|---|---|---|
| ¹H NMR | Piperazine-CH₂ at δ 2.5–3.5 ppm | |
| X-ray Diffraction | Piperazine chair conformation, R-factor <0.06 |
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data across studies involving sulfonylpiperazine-indole hybrids?
Methodological Answer: Discrepancies may arise from:
Q. Strategies :
Standardize Assays : Use validated cell lines (e.g., HepG2 for cytotoxicity) and control compounds.
Comparative Studies : Test analogues (e.g., 4-ethoxy vs. 4-methoxy derivatives) under identical conditions .
Q. Table 3: Biological Activity Variability
| Compound Modification | Activity (IC₅₀, μM) | Assay System | Reference |
|---|---|---|---|
| 4-Methoxyphenyl | 12.5 (Anticancer) | MCF-7 cells | |
| 4-Ethoxyphenyl | 28.9 (Antibacterial) | E. coli |
Q. What strategies optimize the yield of multi-step synthetic pathways for this compound?
Methodological Answer: Optimization strategies include:
Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) for sulfonylation .
Solvent Selection : DMF enhances reactivity over THF in alkylation steps .
Purification : Gradient elution in column chromatography improves separation .
Case Study : achieved 59.7% yield via reflux in acetonitrile with triethylamine, compared to 44% in DMF .
Q. How can computational methods predict pharmacological targets for this compound?
Methodological Answer:
Molecular Docking : Use crystallographic data (e.g., piperazine conformation from ) to model interactions with targets like nicotinic acetylcholine receptors .
MD Simulations : Assess binding stability over 100 ns trajectories with software like GROMACS.
Validation : Compare docking scores with known inhibitors (e.g., indole-based ligands) .
Q. What crystallographic techniques resolve the conformation of the piperazine ring and sulfonyl group?
Methodological Answer:
Single-Crystal X-ray Diffraction :
- Data Collection : At 293 K with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : Software like SHELXL refines hydrogen-bonding networks (e.g., R₂ <0.185) .
Q. Key Findings :
- Piperazine adopts a chair conformation.
- Sulfonyl groups participate in C-H···O hydrogen bonds, forming dimeric structures .
Q. Table 4: Crystallographic Parameters
| Parameter | Value () | Value () |
|---|---|---|
| Space Group | P 1 | P2₁/c |
| Unit Cell (Å) | a=8.21, b=10.54 | a=12.89, b=14.32 |
| R-factor | 0.061 | 0.041 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
